molecular formula C13H12F2OSi B032563 1,1-Bis(4-fluorophenyl)-1-methylsilanol CAS No. 156162-13-9

1,1-Bis(4-fluorophenyl)-1-methylsilanol

Cat. No.: B032563
CAS No.: 156162-13-9
M. Wt: 250.31 g/mol
InChI Key: HVYDPFLJJBFJJD-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)-1-methylsilanol is an organosilicon compound characterized by the presence of two 4-fluorophenyl groups and a methylsilanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol typically involves the reaction of 4-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

2C6H4F-MgBr+CH3SiCl3(C6H4F)2Si(CH3)OH+2MgBrCl2 \text{C}_6\text{H}_4\text{F-MgBr} + \text{CH}_3\text{SiCl}_3 \rightarrow \text{(C}_6\text{H}_4\text{F)}_2\text{Si(CH}_3\text{)}\text{OH} + 2 \text{MgBrCl} 2C6​H4​F-MgBr+CH3​SiCl3​→(C6​H4​F)2​Si(CH3​)OH+2MgBrCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-1-methylsilanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silanol group to a silane.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Siloxanes and silanols.

    Reduction: Silanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,1-Bis(4-fluorophenyl)-1-methylsilanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-1-methylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-1-methylsilanol
  • 1,1-Bis(4-methylphenyl)-1-methylsilanol
  • 1,1-Bis(4-methoxyphenyl)-1-methylsilanol

Uniqueness

1,1-Bis(4-fluorophenyl)-1-methylsilanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The fluorine atoms increase the compound’s stability and influence its interactions with other molecules, making it particularly useful in applications requiring high performance and durability.

Properties

IUPAC Name

bis(4-fluorophenyl)-hydroxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYDPFLJJBFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905110
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156162-13-9
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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